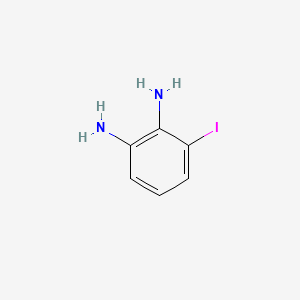

3-Iodobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYMGXNLJHVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 3-Iodobenzene-1,2-diamine: Properties, Synthesis, and Applications

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds must offer a blend of stability, predictable reactivity, and versatile functional handles to enable the construction of complex molecular architectures. This compound, a seemingly simple aromatic diamine, is one such scaffold that embodies these principles. Its unique trifunctionality—an ortho-diamine moiety primed for heterocycle formation and an iodine atom perfectly positioned for cross-coupling reactions—renders it an exceptionally valuable intermediate for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of this compound. Moving beyond a mere catalog of properties, we will delve into the causality behind its chemical behavior, present field-proven insights into its synthesis and reactivity, and explore its potential as a cornerstone in the development of novel therapeutics and advanced materials. As senior application scientists, our goal is to equip you not just with data, but with a strategic understanding of how to harness this molecule's full potential.

Section 1: Core Chemical and Physical Characteristics

A foundational understanding of a molecule begins with its intrinsic properties. These data points are critical for reaction planning, purification, and analytical characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for calculating molar equivalents, predicting solubility, and establishing analytical standards.

| Property | Value | Source(s) |

| CAS Number | 34446-43-0 | [1][2] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Appearance | (Typically) Light brown to brown solid | Inferred from related compounds |

| Purity | Commercially available up to 97% | [2] |

Computed Molecular Descriptors

Computational models provide valuable insights into a molecule's behavior in various chemical environments, aiding in the prediction of properties like membrane permeability and protein-ligand interactions.

| Descriptor | Value | Significance | Source(s) |

| XLogP3-AA | 2.0 | Predicts lipophilicity, relevant for drug absorption and distribution. | [1] |

| Topological Polar Surface Area (TPSA) | 52.0 Ų | Estimates transport properties; a value < 140 Ų is often associated with good cell permeability. | [1] |

| Hydrogen Bond Donor Count | 2 | The two -NH₂ groups can participate in hydrogen bonding, influencing solubility and binding. | [1] |

| Hydrogen Bond Acceptor Count | 2 | The nitrogen atoms can accept hydrogen bonds. | [1] |

Spectroscopic Profile: An Analytical Fingerprint

While specific experimental spectra for this exact compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics. These predictions are crucial for reaction monitoring and final product confirmation.

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the four protons of the two amine groups. The aromatic protons will appear as multiplets in the aromatic region (~6.0-7.5 ppm), with their coupling patterns revealing their relative positions. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons. The carbon atom bonded to the iodine (C-I) will be shifted upfield due to the heavy atom effect, while the carbons bonded to the nitrogen atoms (C-N) will be shifted downfield.

1.3.2 Infrared (IR) Spectroscopy

The IR spectrum provides a clear signature of the key functional groups. Expect to see:

-

N-H Stretching: A characteristic pair of sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C=C Stretching: Aromatic ring stretches appearing in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Signals in the 1250-1350 cm⁻¹ range.

-

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring below 900 cm⁻¹.

1.3.3 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. A prominent feature would be the isotopic pattern characteristic of iodine. The primary fragmentation pathway would likely involve the loss of an iodine atom, leading to a significant peak at m/z 107.

Protocol: General Spectroscopic Analysis A self-validating protocol for acquiring these data involves rigorous sample preparation and systematic analysis.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.[3] Ensure the sample is free of particulate matter. For IR analysis, prepare a KBr pellet or use a thin film method.[4]

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) spectra to unambiguously assign all proton and carbon signals.[5]

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₆H₇IN₂) with high accuracy.[5]

-

Record the IR spectrum and compare the observed vibrational frequencies with expected values.[6]

-

-

Data Validation: The collective data must be self-consistent. The molecular formula from HRMS must match the integration and number of signals in the NMR spectra. The functional groups identified by IR must correspond to the structural features deduced from NMR.

Section 2: Synthesis and Purification

While this compound is commercially available, an understanding of its synthesis is crucial for custom isotopic labeling or derivative synthesis. A plausible and robust laboratory-scale synthesis can be designed starting from commercially available 3-iodoaniline.

Proposed Synthetic Pathway

The chosen pathway involves a three-step sequence: nitration, followed by reduction of the nitro group. The key challenge is controlling the regioselectivity of the nitration step to favor the desired 2-nitro isomer.

References

An In-depth Technical Guide to 3-Iodobenzene-1,2-diamine (CAS: 34446-43-0)

This guide provides a comprehensive technical overview of 3-Iodobenzene-1,2-diamine, a versatile bifunctional building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. We will delve into its synthesis, physicochemical properties, unique reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, also known as 3-iodo-o-phenylenediamine, is an aromatic compound featuring two key functional groups on a benzene scaffold: a vicinal diamine and an iodine atom. This unique arrangement makes it a highly valuable precursor in synthetic chemistry. The ortho-diamine moiety is a classic precursor for the formation of various heterocyclic systems, most notably benzimidazoles, which are a "privileged" structure in medicinal chemistry due to their wide range of biological activities.[1] Concurrently, the iodine substituent serves as an efficient handle for carbon-carbon and carbon-heteroatom bond formation via modern palladium-catalyzed cross-coupling reactions.[2][3] This dual reactivity allows for a modular and convergent approach to synthesizing complex molecular architectures, making it a strategic asset in drug discovery and the development of functional organic materials.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 34446-43-0 | [4] |

| Molecular Formula | C₆H₇IN₂ | [4] |

| Molecular Weight | 234.04 g/mol | [4] |

| Appearance | Typically a solid, may range from off-white to brown | Generic |

| Melting Point | Data not consistently available; related isomers have MPs >90°C | [5] |

| Topological Polar Surface Area | 52 Ų | [4] |

| XLogP3-AA | 1.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Note: Experimental properties like melting point and solubility can vary based on purity. Always refer to the supplier's specific data sheet.

Safety and Handling

As with all halo-anilines, this compound should be handled with care.

-

General Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generating dust.[6] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[6][7]

-

Storage : Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6][7] Keep containers tightly sealed.[6] The compound may be light-sensitive.

-

First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[7][8] For skin contact, wash off with soap and water.[6] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.[6]

This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.[6][7][8]

Synthesis and Production

The most common laboratory-scale synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor, such as 3-iodo-2-nitroaniline or 1-iodo-2,3-dinitrobenzene. The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance.

Representative Synthetic Workflow

A typical synthetic route involves the selective reduction of a nitro group ortho to an existing amino group.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

This protocol describes a common and reliable method for the reduction of 3-iodo-2-nitroaniline.

Rationale: The Tin(II) chloride (SnCl₂) reduction in acidic media (HCl) is a classic and effective method for converting aromatic nitro groups to amines. It is often preferred in lab settings for its high yield and reliability, although it generates tin-based waste that requires proper disposal.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The reaction should be performed in a fume hood.

-

Reagent Addition: To a solution of 3-iodo-2-nitroaniline (1.0 eq) in ethanol, add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the initial reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate. The diamine product is often more soluble in the organic phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional domains.

The Diamine Moiety: Gateway to Heterocycles

The 1,2-diamine functionality is a cornerstone for constructing fused heterocyclic rings. The most prominent application is the Phillips condensation reaction to form benzimidazoles.[1] This involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization.

-

Mechanism: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde. Subsequent intramolecular cyclization by the second amino group forms a dihydrobenzimidazole intermediate, which then undergoes oxidation to the aromatic benzimidazole product. Various catalysts and oxidants, including air, iodine, or metal catalysts, can facilitate this final step.[9][10]

The Iodo Group: A Handle for Cross-Coupling

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[11] This enables efficient bond formation under mild conditions.[2][3]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds (biaryls).[2]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds (arylalkynes).[2][12]

-

Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds (di- and tri-arylamines).[13]

-

Heck Reaction: Reaction with alkenes to form C(sp²)-C(sp²) bonds with vinylation.[11][12]

A Bifunctional Building Block in Action

The true utility of this molecule is realized when both functional groups are used in a synthetic sequence. A researcher can first form the benzimidazole core and then use the iodo-substituent for further elaboration via cross-coupling, or vice-versa.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 3,5-Diiodobenzene-1,2-diamine (EVT-12971212) [evitachem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iodobenzene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

Introduction: Strategic Importance of 3-Iodobenzene-1,2-diamine

An In-Depth Technical Guide to the Synthesis of 3-Iodobenzene-1,2-diamine

Abstract: this compound is a pivotal molecular scaffold in contemporary drug discovery and materials science, serving as a versatile precursor for a multitude of heterocyclic compounds, including benzimidazoles and quinoxalines. Its unique substitution pattern, featuring adjacent amino groups and a strategically positioned iodine atom, makes it an invaluable building block for introducing structural complexity and facilitating further cross-coupling reactions. This guide provides a comprehensive, scientifically-grounded overview of the most reliable and efficient synthesis of this compound. We delve into the mechanistic rationale behind the chosen synthetic strategy, offer detailed, step-by-step experimental protocols, and address critical aspects of characterization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

1.1 Chemical Profile and Significance

This compound, with the chemical formula C₆H₇IN₂, is an aromatic diamine whose value is derived from its trifunctional nature. The ortho-diamine moiety is a classic precursor for the formation of five- and six-membered heterocyclic rings.[1][2] The iodine substituent serves as a highly reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This dual functionality allows for the construction of complex molecular architectures from a relatively simple starting material.

1.2 Applications in Medicinal Chemistry and Materials Science

The core structure of this compound is embedded in numerous biologically active compounds. Its derivatives are explored as inhibitors for various enzymes and as potential therapeutic agents.[4] For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental method for synthesizing quinoxalines, a class of compounds with significant applications in pharmaceuticals and luminescent materials.[5] The ability to subsequently modify the molecule at the iodo-position makes this intermediate particularly attractive for creating libraries of compounds in drug discovery campaigns.

Recommended Synthetic Strategy: A Two-Step Approach

The most robust and widely adopted synthesis of this compound proceeds via a two-step sequence starting from the commercially available and inexpensive 2-nitroaniline. This strategy offers excellent control over regioselectivity, which is difficult to achieve by direct iodination of benzene-1,2-diamine.

The overall pathway is as follows:

-

Electrophilic Iodination: Introduction of an iodine atom onto the 2-nitroaniline ring at the position meta to the amino group and ortho to the nitro group.

-

Chemoselective Reduction: Reduction of the nitro group to an amine, leaving the iodo-substituent intact.

Diagram 1: Overall Synthetic Pathway

References

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Iodobenzene - Wikipedia [en.wikipedia.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 5. Hypervalent iodine( iii )-induced oxidative [4+2] annulation of o -phenylenediamines and electron-deficient alkynes : direct synthesis of quinoxalines ... - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45469J [pubs.rsc.org]

An In-depth Technical Guide to 3-Iodobenzene-1,2-diamine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-iodobenzene-1,2-diamine, a key aromatic diamine intermediate in synthetic organic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and provides a detailed, validated protocol for its synthesis and purification. Furthermore, it covers in-depth characterization using modern spectroscopic techniques and explores its significant role as a precursor in the synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: The Strategic Importance of Substituted o-Phenylenediamines

o-Phenylenediamine (OPD) and its derivatives are cornerstone reagents in the synthesis of a multitude of heterocyclic compounds.[1] Their bifunctional nature, possessing two adjacent amino groups, allows for facile condensation reactions with a variety of electrophiles to form stable, aromatic heterocyclic systems.[1][2] These systems, such as benzimidazoles and quinoxalines, are prevalent scaffolds in numerous biologically active molecules and pharmaceutical agents.[3][4]

The introduction of a substituent onto the OPD ring profoundly influences the steric and electronic properties of the molecule, thereby modulating the reactivity of the amino groups and imparting specific characteristics to the final products. The subject of this guide, this compound, incorporates an iodine atom at the 3-position. The C–I bond is significantly weaker than C–Br or C–Cl bonds, making iodinated aromatic compounds, like iodobenzene, more reactive in metal-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions.[5] This enhanced reactivity makes this compound a particularly valuable synthon, offering a reactive handle for further molecular elaboration post-heterocycle formation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with two adjacent amino (-NH₂) groups at positions 1 and 2, and an iodine atom at position 3. The presence of the electron-donating amino groups and the electron-withdrawing, yet polarizable, iodine atom creates a unique electronic environment on the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [6][7] |

| Molar Mass | 234.04 g/mol | [7][8] |

| Appearance | Typically a solid, may darken on exposure to air and light | [1] |

| Topological Polar Surface Area | 52 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| XLogP3-AA | 1.2 | [6] |

| CAS Number | 34446-43-0 | [7][9] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 3-nitro-o-phenylenediamine. This involves the diazotization of one amino group, followed by a Sandmeyer-type reaction to introduce the iodine, and subsequent reduction of the nitro group. A more direct and common laboratory-scale synthesis, however, involves the reduction of a commercially available dinitro precursor. The following protocol details the reduction of 3-iodo-1,2-dinitrobenzene.

Causality Behind Experimental Choices

-

Reducing Agent: Zinc dust in an acidic or alkaline alcoholic medium is a classic and effective method for the reduction of aromatic nitro groups to amines.[10] Stannous chloride (SnCl₂) in concentrated HCl is another powerful and reliable reducing system for this transformation. It is often preferred for its high efficiency and the relative ease of workup.

-

Solvent System: Ethanol or methanol is used to dissolve the organic substrate, while the acidic medium (HCl) is required for the activity of the stannous chloride reductant.

-

Temperature Control: The reaction is typically heated to reflux to ensure a reasonable reaction rate and drive the reduction to completion.

-

Workup and Purification: The workup involves basification to neutralize the acid and precipitate the tin salts, which can then be filtered off. The product is then extracted into an organic solvent. Purification by column chromatography is often necessary to remove any partially reduced intermediates or other impurities.

Step-by-Step Synthesis Protocol

Reaction: Reduction of 1-Iodo-2,3-dinitrobenzene to this compound.

Materials:

-

1-Iodo-2,3-dinitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-iodo-2,3-dinitrobenzene (1 equivalent) in ethanol.

-

Add a solution of stannous chloride dihydrate (5-6 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the mixture by adding a 6M NaOH solution until the pH is basic (pH > 8). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. For this compound, one would expect three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the amino and iodo substituents. The two -NH₂ groups will appear as a broad singlet (or two separate signals depending on the solvent and concentration), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbon atom attached to the iodine (C3) will be significantly shielded due to the "heavy atom effect."

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z ≈ 234.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

Application in Medicinal Chemistry: Synthesis of Bioactive Heterocycles

The primary value of this compound in drug development lies in its ability to serve as a scaffold for building complex heterocyclic molecules.[11][12] It is a key starting material for synthesizing substituted benzimidazoles, quinoxalines, and other related systems.[13]

Case Study: Synthesis of 4-Iodo-2-substituted-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis involves the condensation of an o-phenylenediamine with an aldehyde.

Reaction: this compound reacts with various aldehydes (R-CHO) under oxidative conditions to yield 4-iodo-2-substituted-1H-benzimidazoles. This reaction preserves the iodine atom, which can be used for subsequent functionalization, for example, via palladium-catalyzed cross-coupling reactions to introduce further diversity into the molecule.

Caption: Synthetic pathway from this compound to diverse drug analogs.

This strategic approach allows for the late-stage diversification of drug candidates, a highly valuable tool in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Handling and Safety

Like many aromatic amines, this compound should be handled with care. It is advisable to treat it as potentially toxic and a skin/eye irritant.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry, and dark place, away from oxidizing agents, to prevent degradation.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its molecular structure, featuring adjacent amino groups and a reactive iodine substituent, provides a versatile platform for constructing complex heterocyclic systems. The validated synthesis and characterization protocols described herein offer a reliable pathway for obtaining high-purity material. Its application as a precursor for bioactive molecules, particularly in the context of late-stage functionalization, underscores its significance for researchers and professionals in the field of drug discovery and development.

References

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. O-phenylenediamine: Significance and symbolism [wisdomlib.org]

- 3. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodobenzene - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - this compound (C6H7IN2) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Iodobenzene-1,2-diamine | C6H7IN2 | CID 11207049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 34446-43-0|this compound|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP0095355A1 - Substituted o-phenylenediamine compounds - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodobenzene-1,2-diamine: Properties, Synthesis, and Applications

Executive Summary & Scope

3-Iodobenzene-1,2-diamine is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a benzene ring functionalized with two adjacent amino groups and an iodine atom, offers a unique combination of reactivity. The vicinal diamine moiety is a classical precursor for the synthesis of benzimidazoles and other heterocyclic systems, which are prominent scaffolds in numerous FDA-approved drugs.[1][2] Simultaneously, the carbon-iodine bond serves as a versatile handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of the core physical properties, analytical characterization, synthesis, and potential applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causality behind experimental choices, provides validated protocols, and grounds its claims in authoritative references to ensure scientific integrity. While publicly available experimental data for this specific molecule is limited, this guide offers robust predicted data and detailed methodologies for its empirical determination.

Core Physicochemical & Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. A summary of the key identifiers and computed properties for this compound is presented below. It is important to note that while experimental values for melting and boiling points are not widely reported in the literature, predictions and comparisons to analogous structures provide a reliable starting point for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 34446-43-0 | [4] |

| Molecular Formula | C₆H₇IN₂ | [4] |

| Molecular Weight | 234.04 g/mol | [4] |

| Monoisotopic Mass | 233.96540 Da | [5] |

| Appearance | Solid (predicted, based on related diamines) | N/A |

| Melting Point | Not experimentally reported. Estimated >100 °C. | N/A |

| Boiling Point | Not experimentally reported. | N/A |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water. | [6] |

| XLogP3 (Predicted) | 1.2 | [5] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 52 Ų | [4] |

Insight from the Scientist: The predicted XLogP value of 1.2 suggests a moderate lipophilicity, a desirable trait in many drug discovery programs. The melting point of the parent compound, o-phenylenediamine, is 102-104 °C, and its isomer 3,5-diiodobenzene-1,2-diamine melts at 90-95 °C.[6][7] It is therefore reasonable to hypothesize that this compound is a solid at room temperature with a melting point in a similar range. Its predicted solubility profile is consistent with a molecule containing both polar amine groups and a nonpolar iodinated benzene ring.

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount for any chemical research program. While several routes to this compound are conceivable, a practical approach involves the regioselective iodination of a suitable precursor. A plausible method adapted from well-established organic chemistry principles, such as the Sandmeyer reaction, is detailed below.[8][9][10] The logical starting material is 3-amino-2-nitroaniline, which allows for selective diazotization of the less basic amino group followed by iodination, and subsequent reduction of the nitro group.

3.1 Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

3.2 Step-by-Step Laboratory Protocol

Expertise Note: This protocol is a well-reasoned adaptation. The key to success in Step 1 is maintaining a low temperature (<5 °C) to prevent the premature decomposition of the diazonium salt. The reduction in Step 3 is a classic, reliable transformation.

Step 1 & 2: Diazotization and Iodination

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-amino-2-nitroaniline (1 equivalent) in 10% aqueous sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

-

Add the potassium iodide solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Cool the reaction mixture and extract the product (3-iodo-2-nitroaniline) with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Nitro Group Reduction

-

Dissolve the crude 3-iodo-2-nitroaniline from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it over ice. Basify the solution by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is > 8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Extract the aqueous filtrate multiple times with ethyl acetate.

Step 4: Purification

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic & Analytical Characterization

Rigorous characterization is the cornerstone of chemical science, ensuring the identity and purity of a synthesized compound. The following section outlines the expected spectroscopic signatures for this compound and provides a standard protocol for data acquisition.

4.1 Predicted Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The integration of these peaks should be 1:1:1. The two amine (-NH₂) groups will likely appear as a broad singlet (or two separate singlets) whose chemical shift is dependent on solvent and concentration. The proton adjacent to the iodine atom may show a downfield shift compared to the parent o-phenylenediamine.[11][12]

-

¹³C NMR (Carbon NMR): The spectrum should display six distinct signals for the aromatic carbons. The carbon atom directly bonded to the iodine (C-I) will exhibit a characteristic upfield shift (low ppm value, approx. 90-100 ppm) due to the "heavy atom effect".[13][14] The carbons bonded to the nitrogen atoms (C-N) will be shifted downfield (approx. 135-150 ppm).

-

FTIR (Infrared Spectroscopy): Key vibrational bands are expected. The N-H stretching of the primary amine groups should appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C=C stretching of the benzene ring will show signals in the 1450-1600 cm⁻¹ region. The C-N stretching will appear around 1250-1350 cm⁻¹. The C-I stretch is typically weak and appears at low wavenumbers (<600 cm⁻¹).[15][16]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be clearly visible at m/z = 234. A prominent feature will be the isotopic pattern characteristic of iodine. The M+1 peak will be present due to the natural abundance of ¹³C. Fragmentation may involve the loss of an iodine atom or amine groups. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy (e.g., [M+H]⁺ at 234.9727).[5]

4.2 Protocol for Analytical Characterization

Caption: Standard workflow for the analytical characterization of a synthesized compound.

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

Sample Preparation (FTIR): Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

FTIR Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Analyze the sample via Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation patterns, typically using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two distinct reactive sites, making it a valuable building block for creating libraries of complex molecules.

5.1 Key Reactivity Pathways

Caption: Key reaction pathways for this compound in synthesis.

-

Formation of Heterocycles: The most prominent application of o-phenylenediamines is the synthesis of benzimidazoles.[1] By condensing this compound with aldehydes, carboxylic acids, or their derivatives, a 4-iodo-benzimidazole core can be readily formed.[17][18] This places the iodine atom at a specific position on the heterocyclic product, which can then be used for further functionalization. Similarly, reaction with α-diketones yields quinoxalines.[19]

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive towards oxidative addition to palladium(0) catalysts.[10] This enables a host of powerful bond-forming reactions:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds (biaryls).

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylated anilines).[3]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Radiolabeling and Imaging: Iodinated aromatic compounds are precursors for radiopharmaceuticals, where radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) can be introduced. While this specific molecule is not a known agent, its structure is analogous to precursors used in developing agents for imaging and therapy.[20]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on data for the compound and its structural analogs, the following precautions are recommended.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302).[21] Related phenylenediamines are often classified as skin/eye irritants and may cause allergic skin reactions.[22]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Commercial suppliers recommend storage at 2-8°C under an inert atmosphere to maintain product quality.[23]

-

Spills: In case of a minor spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[21]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its bifunctional nature allows for both the construction of valuable heterocyclic cores and the introduction of molecular complexity via modern cross-coupling chemistry. While comprehensive experimental data on its physical properties are not widely published, its characteristics can be reliably predicted from established chemical principles and comparison with closely related compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and effectively utilize this versatile compound in their drug discovery and materials science endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C6H7IN2) [pubchemlite.lcsb.uni.lu]

- 6. Buy 3,5-Diiodobenzene-1,2-diamine (EVT-12971212) [evitachem.com]

- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. Iodobenzene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 13. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]

- 14. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2-Benzenediamine [webbook.nist.gov]

- 17. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 18. eijppr.com [eijppr.com]

- 19. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 34446-43-0|this compound|BLD Pharm [bldpharm.com]

3-Iodobenzene-1,2-diamine safety and handling

An In-depth Technical Guide to the Safe Handling and Application of 3-Iodobenzene-1,2-diamine

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in research.

Chemical Identity and Properties

This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring both amino and iodo functional groups, makes it a versatile precursor for the synthesis of heterocyclic compounds and a substrate in various cross-coupling reactions, which are foundational in modern drug discovery.

Understanding the fundamental properties of a chemical is the first step in safe handling. Key identifiers and physical data for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 34446-43-0 | [1] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards that necessitate careful handling.[2] The primary hazard identified is acute oral toxicity.

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed.[2] |

| Precautionary Statements | P264: Wash all exposed external body areas thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P330: Rinse mouth.[2] P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[2] |

Toxicological Profile Summary

While classified as harmful if swallowed, other toxicological effects are not as pronounced based on current data derived from animal models.[2]

-

Inhalation: The material is not thought to produce adverse health effects or irritation of the respiratory tract.[2] Nevertheless, good hygiene and occupational practice demand that exposure is minimized.[2]

-

Skin Contact: It is not considered a skin irritant.[2] However, minimizing exposure and the use of appropriate gloves is a standard and necessary precaution.[2]

-

Eye Contact: Direct contact may cause transient discomfort, such as tearing or redness, but it is not classified as an eye irritant.[2]

-

Chronic Exposure: Long-term exposure is not thought to produce chronic adverse health effects.[2]

It is critical to note that for many specialized research chemicals, toxicological properties have not been exhaustively investigated.[3] Therefore, all unnecessary personal contact should be limited, and the compound should be treated with caution.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and consistent use of PPE is paramount. Engineering controls, such as chemical fume hoods, should be the primary means of exposure control.[4][5]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

| PPE Type | Specifications and Rationale |

| Eye Protection | Chemical splash goggles are required.[5] For tasks with a significant splash risk, a face shield should be worn in addition to goggles.[5][7] All eye protection must meet ANSI Z87.1 standards.[5] |

| Hand Protection | Chemically resistant gloves must be worn. Suitable materials for protection against dry solids include polychloroprene, nitrile rubber, and butyl rubber.[2] Gloves should be inspected before use and replaced if contaminated or damaged.[2] Hands should be washed thoroughly with soap and water after removing gloves.[2] |

| Skin and Body Protection | A flame-resistant lab coat is required.[5] Wear clothing that fully covers the legs and closed-toe shoes.[5] For large-scale operations, additional protective clothing may be necessary.[2] |

| Respiratory Protection | Typically not required when adequate engineering controls (fume hood) are used.[2][5] If dusts are generated in an open environment, a NIOSH-approved N95 (US) or P1 (EN143) dust mask may be used for nuisance levels.[2] |

General Hygiene Practices

-

Limit all unnecessary personal contact with the chemical.[2]

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[2][8]

-

Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][9]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[2][9][10]

-

Stability: The product is considered chemically stable under recommended storage conditions, and hazardous polymerization will not occur.[2]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, immediately give a glass of water.[2] Call a poison control center or doctor for treatment advice.[2] Do not induce vomiting unless instructed by medical personnel.[4] |

| Inhalation | Move the person to fresh air.[2] If breathing is difficult, trained personnel should administer oxygen. Other measures are usually unnecessary.[2] |

| Skin Contact | Flush skin and hair with running water and soap if available.[2] Seek medical attention if irritation develops or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] If irritation continues, seek medical attention.[2] |

Spill Response

-

Minor Spills:

-

Ensure personal protective equipment is worn (gloves, safety glasses).[2]

-

Clean up all spills immediately.[2]

-

Use dry clean-up procedures and avoid generating dust.[2]

-

Vacuum or carefully sweep up the material. Explosion-proof equipment should be considered for vacuuming.[2]

-

Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

-

-

Major Spills:

-

Evacuate the area and move upwind.[2]

-

Alert the appropriate emergency response team and inform them of the location and nature of the hazard.[2]

-

Control personal contact with the substance by using appropriate PPE, including respiratory protection.[2]

-

Prevent spillage from entering drains, sewers, or water courses.[2]

-

Firefighting Measures

-

Fire Hazard: The material is non-combustible and not considered a significant fire risk; however, containers may burn.[2]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[2]

-

Firefighting Procedures: Wear breathing apparatus and protective gloves.[2] Cool fire-exposed containers with a water spray from a protected location.[2]

Application in a Research Context: Representative Protocol

This compound is a key intermediate in organic synthesis, particularly for building complex molecular architectures found in pharmaceuticals. The iodo-substituent makes it an excellent coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is an illustrative example. Researchers must optimize conditions for their specific substrates and consult relevant literature.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple this compound with an arylboronic acid.

Methodology:

-

Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.). The inert atmosphere is critical because the palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.

-

Reagent Addition (The "What"): Add the desired arylboronic acid (1.1–1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.). The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/Water or Toluene/Ethanol/Water. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture with stirring to the target temperature (typically 80–110 °C).

-

Monitoring (Self-Validation): The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

References

- 1. Page loading... [guidechem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sodiumiodide.net [sodiumiodide.net]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Iodobenzene-1,2-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-Iodobenzene-1,2-diamine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its quantitative determination, and provides a framework for data interpretation. By combining established methodologies with insights into the physicochemical properties of aromatic amines, this guide serves as a practical resource for laboratory applications.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic organic compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with two adjacent amine groups and an iodine atom, makes it a valuable precursor in the synthesis of heterocyclic compounds, such as benzimidazoles, which are core scaffolds in many pharmaceutical agents. The compound's utility as a building block in medicinal chemistry and materials science underscores the importance of understanding its fundamental physicochemical properties.

Solubility is a critical parameter that influences every stage of a compound's lifecycle in a research and development setting. From designing synthetic routes and purification strategies to formulating drug candidates and conducting biological assays, a thorough understanding of a compound's solubility is indispensable. Low solubility can lead to challenges in handling, purification, and achieving desired concentrations for reactions or bioassays, potentially causing unreliable experimental results and increased development costs.[1][2] This guide, therefore, provides both the theoretical context and the practical steps for accurately assessing the solubility of this compound in various organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The molecular structure of this compound offers several clues to its expected solubility behavior.

-

Polarity and Hydrogen Bonding: The presence of two amine (-NH₂) groups introduces polarity to the molecule and provides sites for hydrogen bonding, both as donors (N-H) and acceptors (the lone pair on nitrogen). These groups suggest a potential for solubility in polar protic and aprotic solvents.

-

Aromatic Ring and Halogen Substitution: The benzene ring is nonpolar, and the large, polarizable iodine atom further contributes to van der Waals forces. This suggests that the molecule will also have an affinity for nonpolar or moderately polar solvents that can interact with the aromatic system.[3][4]

-

Overall Molecular Profile: this compound is a molecule with a mixed character. The amine groups favor polar interactions, while the iodinated benzene ring favors nonpolar interactions. Consequently, it is expected to be sparingly soluble in highly nonpolar solvents like hexanes and also have limited solubility in highly polar solvents like water, where the nonpolar aromatic portion would be disfavored. Its optimal solubility is likely to be found in solvents of intermediate polarity that can engage in both hydrogen bonding and nonpolar interactions.

Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have a polarity that can accommodate the entire molecule.

-

Moderate to High Solubility: In alcohols like methanol and ethanol, which are polar protic solvents capable of hydrogen bonding.

-

Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and ethers like tetrahydrofuran (THF), which have moderate polarity.

-

Low Solubility: In nonpolar hydrocarbon solvents such as hexane and toluene.

-

Very Low Solubility: In water, due to the hydrophobic nature of the iodinated benzene ring.[3][4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][5][6] It involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.

Pre-experimental Considerations

-

Solvent Selection: Choose a range of solvents with varying polarities to obtain a comprehensive solubility profile. Suggested solvents include: methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Purity of Materials: Ensure that both the this compound and all solvents are of high purity to avoid erroneous results.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically ambient temperature (e.g., 25 °C).

-

Safety Precautions: this compound is harmful if swallowed and may cause skin and eye irritation.[7][8] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

Step-by-Step Experimental Protocol

-

Preparation: a. Weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial. The exact mass should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Add a precise volume of the chosen organic solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: a. Seal the vial tightly to prevent solvent evaporation. b. Place the vial in a shaker or on a magnetic stirrer and agitate at a constant speed and temperature for a predetermined period (typically 18-24 hours) to ensure equilibrium is reached.[1][5]

-

Phase Separation: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE filter) into a clean, pre-weighed vial. This step is crucial to prevent solid particles from interfering with the subsequent analysis.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze both the standard solutions and the filtered saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. c. Construct a calibration curve from the analytical response of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the saturated solution.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated to allow for easy comparison across different solvents. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity (mol/L).

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Methanol | 5.1 | Experimental Data | Calculated Data | e.g., Very Soluble |

| Ethanol | 4.3 | Experimental Data | Calculated Data | e.g., Soluble |

| Acetone | 5.1 | Experimental Data | Calculated Data | e.g., Soluble |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Calculated Data | e.g., Soluble |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data | e.g., Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Calculated Data | e.g., Very Soluble |

| Toluene | 2.4 | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Hexane | 0.1 | Experimental Data | Calculated Data | e.g., Insoluble |

Interpreting this data involves correlating the measured solubility with the physicochemical properties of the solvents. This can validate the theoretical predictions and provide a deeper understanding of the intermolecular forces that govern the dissolution of this compound.

Qualitative Solubility Testing

For rapid screening, a qualitative assessment of solubility can be performed. This involves a stepwise addition of the solvent to a small, fixed amount of the solute to visually determine if it dissolves.

Caption: Decision tree for qualitative solubility assessment.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is crucial for the effective use of this important synthetic building block in pharmaceutical and materials science research, enabling more efficient process development and more reliable experimental outcomes.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sodiumiodide.net [sodiumiodide.net]

An In-depth Technical Guide to 3-Iodobenzene-1,2-diamine Derivatives and Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The 3-iodobenzene-1,2-diamine scaffold is a cornerstone in modern synthetic and medicinal chemistry. Its unique trifunctional nature, featuring two adjacent amino groups and a strategically positioned iodine atom, offers a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems of significant pharmacological interest. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound and its analogs, with a focus on practical insights and field-proven methodologies.

The Core Scaffold: Synthesis and Properties of Iodinated o-Phenylenediamines

The strategic introduction of an iodine atom onto the o-phenylenediamine framework is the gateway to a multitude of synthetic transformations. While the direct iodination of o-phenylenediamine can be challenging due to the high reactivity of the electron-rich aromatic ring, a reliable and scalable synthesis of the related and highly useful 4-iodo-1,2-phenylenediamine has been developed. This process serves as an excellent illustrative example of the synthetic strategies employed.

A robust two-step synthesis begins with the iodination of o-nitroaniline, a readily available starting material. This is followed by the reduction of the nitro group to afford the target diamine.[1]

Experimental Protocol: Synthesis of 4-Iodo-1,2-phenylenediamine [1]

Step 1: Iodination of o-Nitroaniline to 4-Iodo-2-nitroaniline

-

Reactants: o-Nitroaniline, elemental iodine (I₂), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), and a polar solvent (e.g., methanol).

-

Procedure:

-

Dissolve o-nitroaniline in the polar solvent in the presence of sulfuric acid.

-

Add elemental iodine to the solution.

-

Slowly add hydrogen peroxide as the oxidant to generate the iodinating species in situ.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction and isolate the 4-iodo-2-nitroaniline product by filtration and washing.

-

Step 2: Reduction of 4-Iodo-2-nitroaniline to 4-Iodo-1,2-phenylenediamine

-

Reactants: 4-Iodo-2-nitroaniline, Raney Nickel (catalyst), hydrogen gas (H₂), and a polar solvent (e.g., methanol).

-

Procedure:

-

Suspend 4-iodo-2-nitroaniline in the polar solvent in a hydrogenation vessel.

-

Add Raney Nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at a suitable temperature and pressure until the reduction is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the filtrate to obtain 4-iodo-1,2-phenylenediamine.

-

This synthetic approach is advantageous due to its high atom economy and the use of relatively inexpensive reagents, making it suitable for both laboratory and larger-scale production.[1]

The Power of Three: Reactivity and Synthetic Utility

The true synthetic potential of this compound and its isomers lies in the differential reactivity of its three functional groups. The vicinal diamines are poised for cyclization reactions to form a variety of heterocyclic systems, most notably benzimidazoles. Simultaneously, the carbon-iodine bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Gateway to Bioactive Heterocycles: Benzimidazole Synthesis

The condensation of o-phenylenediamines with aldehydes or their equivalents is a classical and highly effective method for the synthesis of 2-substituted benzimidazoles.[1] These heterocyclic moieties are prevalent in a vast number of pharmaceuticals and biologically active compounds. The presence of the iodine atom on the benzimidazole core provides a subsequent point for diversification.

Experimental Protocol: Synthesis of 5-Iodo-2-methylbenzimidazole from 4-Iodo-1,2-phenylenediamine [1]

-

Reactants: 4-Iodo-1,2-phenylenediamine, triethyl orthoacetate, glacial acetic acid (catalyst), and a solvent (e.g., methanol).

-

Procedure:

-

Dissolve 4-iodo-1,2-phenylenediamine in methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add triethyl orthoacetate at a controlled temperature (e.g., 60°C).

-

Maintain the reaction at this temperature for a short period (e.g., 30 minutes) to ensure complete cyclization.

-

After the reaction is complete, remove the solvent.

-

Purify the product by recrystallization or chromatography to obtain 5-iodo-2-methylbenzimidazole.

-

This protocol demonstrates a straightforward and efficient one-pot cyclization, yielding a key building block for further elaboration.[1]

Logical Workflow for Benzimidazole Synthesis

Caption: Synthesis of 5-Iodo-2-methylbenzimidazole.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in iodinated phenylenediamines and their benzimidazole derivatives is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This opens up a vast chemical space for the synthesis of novel derivatives.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. The high reactivity of the C-I bond makes iodinated anilines and benzimidazoles excellent substrates for this transformation.

General Reaction Scheme:

-

Ar-I: this compound derivative

-

R-B(OR')₂: Aryl or vinyl boronic acid or ester

-

Pd catalyst: Typically Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes with phosphine ligands.

-

Base: Aqueous Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: Toluene, dioxane, DMF, often with water as a co-solvent.

Experimental Protocol Insight: Suzuki-Miyaura Coupling of 4-Iodophenylalanine Derivatives

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Palladium-catalyzed Suzuki-Miyaura coupling cycle.

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene. This reaction is instrumental in the synthesis of substituted styrenes, cinnamates, and other vinylated aromatic compounds.

General Reaction Scheme:

-

Ar-I: this compound derivative

-

H₂C=CHR: An alkene, often activated by an electron-withdrawing group.

-

Pd catalyst: Pd(OAc)₂, PdCl₂, often with phosphine ligands.

-

Base: Triethylamine (NEt₃), K₂CO₃, NaOAc.

-

Solvent: DMF, NMP, acetonitrile.

The Heck reaction typically proceeds with high trans selectivity.[4]

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.

General Reaction Scheme:

-

Ar-I: this compound derivative

-

H-C≡C-R: A terminal alkyne.

-

Pd catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.

-

Cu(I) salt: Typically CuI.

-

Base: An amine base such as triethylamine or diisopropylamine.

-

Solvent: THF, DMF.

The Sonogashira coupling is known for its mild reaction conditions, often proceeding at room temperature.[5][6]

Quantitative Data on Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Coupling Reaction | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 92 | [7] |

| Suzuki-Miyaura | N-Boc-4-iodophenylalanine | Phenylboronic acid | Pd nanoparticles in microgel | K₃PO₄ | Water | 37 | >95 | [3] |

| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd on alumina/Cu₂O | - | THF-DMA | 80 | 60 | [8] |

| Heck | Iodobenzene | Acrylamide | Pd(OAc)₂ | NEt₃ | Acetonitrile | Reflux | 41 | [9] |

Applications in Drug Discovery and Development

Derivatives of this compound, particularly the resulting benzimidazoles, are of immense interest to the pharmaceutical industry due to their broad spectrum of biological activities. The ability to readily diversify the core structure through both cyclization and cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Iodinated benzimidazole derivatives have been investigated for a range of therapeutic targets, including their potential as:

-

Antimicrobial agents: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drugs.

-

Anticancer agents: Certain substituted benzimidazoles have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.